N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide
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Overview
Description
N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction, often using cyclopentanone as a starting material.
Attachment of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethyl benzene derivative reacts with the cyclopentyl intermediate.
Formation of the Prop-2-enamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the phenyl ring or the amide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂R)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring and cyclopentyl group contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trifluoromethyl)phenyl]prop-2-enamide: Similar structure but lacks the cyclopentyl group.
N-[4-(Trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c1-2-13(20)19-14(9-3-4-10-14)11-5-7-12(8-6-11)15(16,17)18/h2,5-8H,1,3-4,9-10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYVRDGDSDXYQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCC1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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